Methotrexate Dimethyl Ester

概要

説明

Methotrexate Dimethyl Ester is the esterified form of Methotrexate . Methotrexate is used to treat several types of cancer, such as breast, head and neck, lung, blood, bone, lymph node, or uterus cancer . It is also used in the treatment of autoimmune diseases .

Synthesis Analysis

Methotrexate competitively and irreversibly inhibits DHFR (dihydrofolate reductase), which is essential in tetrahydrofolate synthesis . This leads to a decrease in purine base synthesis, resulting in the inhibition of DNA, RNA, thymidylates, and proteins .Molecular Structure Analysis

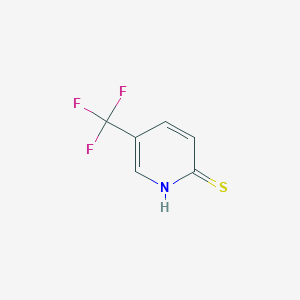

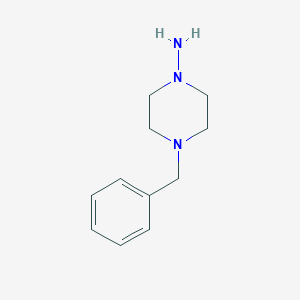

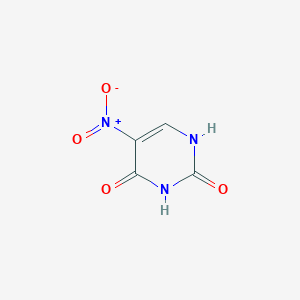

The molecular mass of Methotrexate is 454. Like the folates, Methotrexate is a dicarboxylic acid and has pKa values of 4.8 and 5.5 . Methotrexate Dimethyl Ester has a molecular weight of 482.49 and a molecular formula of C22H26N8O5 .Chemical Reactions Analysis

Methotrexate is known to inhibit the reduction of folic acid to tetrahydrofolic acid, leading to the suppression of the nucleic acid biosynthesis pathway, and cell death . It also inhibits purine and pyrimidine synthesis, transmethylation reactions, translocation of nuclear factor-κB (NF-κB) to the nucleus, signaling via the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway and nitric oxide production .Physical And Chemical Properties Analysis

Methotrexate is a dicarboxylic acid with pKa values of 4.8 and 5.5, indicating that it is highly ionized with two negative charges at physiological pH values . Methotrexate has low lipid solubility in the body . Methotrexate Dimethyl Ester has a molecular weight of 482.49 and a molecular formula of C22H26N8O5 .科学的研究の応用

Inhibition of Cell Growth : Methotrexate dimethyl ester is utilized to study the inhibitory effects of methotrexate on cell growth (Ramu, Fridkin, & Steinherz, 2004).

Material for Polymer-Analogous Reactions : It serves as a starting material for polymer-analogous reactions and as a model compound for studying the pharmacodynamic properties of polymers substituted with methotrexate (Przybylski, Fell, Ringsdorf, & Zaharko, 1978).

Topical Treatment of Psoriasis : Methotrexate dimethyl ester is considered for topical treatment of psoriasis and is known to selectively inhibit DNA synthesis in psoriatic epidermal cells at lower concentrations than normal skin (Fort & Mitra, 1987); (Weinstein & Mccullough, 1975); (Mccullough & Weinstein, 1974).

Study of Metabolites : This compound is used in studying the synthesis of 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin (Dawson et al., 1987).

Inhibition of Methotrexate Transport : Methotrexate dimethyl ester acts as a potent irreversible inhibitor of methotrexate transport in L1210 cells (Henderson & Montague-Wilkie, 1983).

Biological Activity Against Leukemic Mice : It has shown significant in vivo biological activity against L1210 leukemic mice, comparable to that of methotrexate (Chaykovsky et al., 1974).

General Applications of Methotrexate : Beyond dimethyl ester specifically, methotrexate is widely used in treating various diseases including cancer, autoimmune diseases, and neurological disorders (Koźmiński, Halik, Chesori, & Gniazdowska, 2020); (Bleyer, 1978); (Cronstein, Naime, & Ostad, 1993).

Skin Permeability Studies : Methotrexate dimethyl ester has been identified as the most permeable compound in studies examining transport and degradation characteristics across skin (Fort, Shao, & Mitra, 1993); (Fort, Shao, & Mitra, 1994).

Antiproliferative Activity in Cancer Treatment : Methotrexate-functionalized nanocapsules have demonstrated enhanced and selective antiproliferative activity to human breast cancer cells (de Oliveira et al., 2018).

Protective Effects on Oxidative Stress : Caffeic acid phenethyl ester treatment has shown protective effects on oxidative stress in testes caused by methotrexate (Armağan et al., 2008); (Öktem et al., 2006).

Aqueous Stability Studies : The maximum aqueous stability of dimethyl ester has been observed between pH 4 and 5 (Fort & Mitra, 1990).

Pharmacogenomics : Pharmacogenomics is expected to change approaches to individualized therapy with methotrexate, focusing on predicting the risk of toxicity (Schmiegelow, 2009).

Drug Delivery System : Methotrexate Polyethylene Glycol esters can be used as a drug delivery system due to their high stability and solubility in acidic conditions (Yousefi et al., 2010).

Antioxidant Enzyme Activities : Caffeic acid phenethyl ester may protect from oxidative damage caused by methotrexate treatment in rat cerebellum (Uzar et al., 2006).

作用機序

Safety and Hazards

将来の方向性

Methotrexate has been used for more than seven decades for the treatment of different diseases such as cancer, autoimmune diseases, and rheumatoid arthritis . Recent studies have focused on the effectiveness of different nanoparticles on drug delivery, delivery of the drug to the target cells, and attenuation of harm to the host cell . Future research directions could include the synthesis of compounds which can be used instead of Methotrexate and having less side effects than Methotrexate .

特性

IUPAC Name |

dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQFVFAFHNQUTG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955926 | |

| Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methotrexate Dimethyl Ester | |

CAS RN |

34378-65-9 | |

| Record name | Dimethyl methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL METHOTREXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069DRA2V4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)

![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)